molecular formula C6H6O5 B574013 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID CAS No. 188525-88-4

5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID

Cat. No.: B574013
CAS No.: 188525-88-4
M. Wt: 158.109
InChI Key: UTSRHRYKAQBZLQ-UHFFFAOYSA-N
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Description

5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is an organic compound with a unique structure featuring a dioxole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID typically involves the reaction of ethyl acetoacetate with glyoxylic acid under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the dioxole ring. The reaction conditions often include refluxing the reactants in a suitable solvent, such as ethanol, for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions

5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups .

Scientific Research Applications

5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism by which 5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID exerts its effects involves interactions with various molecular targets. The compound can act as a substrate for enzymes, participating in catalytic reactions that lead to the formation of different products. The dioxole ring structure allows for unique interactions with biological molecules, influencing pathways related to metabolism and cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-methyl-2H-1,3-dioxole-4-carboxylic acid
  • 2,2-Dimethyl-5-oxo-1,3-dioxolane-4-acetic acid
  • 4-Hydroxy-2-quinolones

Uniqueness

5-ETHYL-2-OXO-1,3-DIOXOLE-4-CARBOXYLIC ACID is unique due to its specific substitution pattern and the presence of the dioxole ring. This structure imparts distinct chemical and physical properties, making it valuable for various applications. Compared to similar compounds, it may offer advantages in terms of reactivity, stability, and potential biological activity .

Properties

CAS No.

188525-88-4

Molecular Formula

C6H6O5

Molecular Weight

158.109

IUPAC Name

5-ethyl-2-oxo-1,3-dioxole-4-carboxylic acid

InChI

InChI=1S/C6H6O5/c1-2-3-4(5(7)8)11-6(9)10-3/h2H2,1H3,(H,7,8)

InChI Key

UTSRHRYKAQBZLQ-UHFFFAOYSA-N

SMILES

CCC1=C(OC(=O)O1)C(=O)O

Synonyms

1,3-Dioxole-4-carboxylicacid,5-ethyl-2-oxo-(9CI)

Origin of Product

United States

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